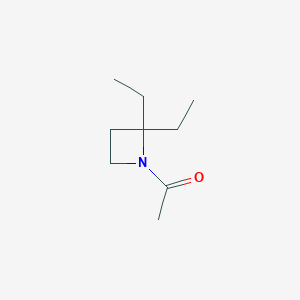

1-(2,2-Diethylazetidin-1-yl)ethanone

Description

Structural Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Research

Four-membered nitrogen heterocycles, most notably azetidines, represent a critical class of compounds in contemporary chemical research. researchgate.netnih.gov Their significance stems from their presence in a number of biologically active natural products and their utility as versatile synthetic intermediates. chemicalbook.commdpi.com The incorporation of an azetidine (B1206935) ring into a larger molecule can impart conformational rigidity, a desirable trait in drug design that can lead to enhanced binding affinity and selectivity for biological targets. mdpi.com

The unique three-dimensional structure of the azetidine ring allows it to serve as a bioisostere for other functional groups, offering a means to modulate physicochemical properties such as lipophilicity and metabolic stability. nih.gov Consequently, azetidine derivatives are actively explored in the development of novel therapeutics across various disease areas, including infectious diseases and oncology. chemicalbook.comnih.gov Furthermore, their application extends to materials science, where they can be used as monomers in the synthesis of specialized polymers. nih.govscielo.org.mx The ability to functionalize the azetidine ring at various positions provides a platform for creating diverse molecular scaffolds, making them a valuable tool for chemists. chemicalbook.comresearchgate.net

Inherent Ring Strain and Fundamental Reactivity Principles of Azetidine Systems

Azetidine's chemical behavior is largely dictated by its inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain energy lies between that of the more reactive three-membered aziridines and the less strained five-membered pyrrolidines. rsc.org This intermediate level of strain makes azetidines stable enough for practical handling while also predisposing them to unique ring-opening reactions under appropriate conditions. researchgate.netnih.govrsc.org

The reactivity of the azetidine ring is characterized by its susceptibility to nucleophilic attack, which can lead to the cleavage of the carbon-nitrogen bonds and the formation of larger, more complex molecules. rsc.org The nitrogen atom's lone pair of electrons also imparts basicity to the molecule, allowing for a range of acid-catalyzed reactions. google.com The specific substitution pattern on the azetidine ring can significantly influence its reactivity. For instance, the presence of activating groups on the nitrogen atom can facilitate ring-opening reactions, a principle often exploited in synthetic organic chemistry. chemicalbook.com

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine (B122466) | 5 | 5.4 |

Academic Contextualization of N-Acylated Azetidine Architectures, with a Focus on 1-(2,2-Diethylazetidin-1-yl)ethanone

The introduction of an acyl group onto the nitrogen atom of the azetidine ring, forming an N-acylated azetidine, significantly modifies the chemical properties of the heterocycle. The electron-withdrawing nature of the acyl group reduces the basicity of the nitrogen atom and can influence the stability and reactivity of the ring. researchgate.net N-acylated azetidines are important substrates in a variety of chemical transformations, including stereoselective reactions that take advantage of the chiral environment that can be created around the four-membered ring.

Within this context, This compound serves as a specific example of an N-acylated azetidine. Its structure features a 2,2-diethyl-substituted azetidine ring with an acetyl group attached to the nitrogen atom. While extensive research on this particular compound is not widely documented in peer-reviewed literature, its chemical behavior can be inferred from the established principles of azetidine and N-acyl amide chemistry. The diethyl substitution at the 2-position introduces steric bulk, which would be expected to influence the molecule's conformational preferences and its interactions with other molecules.

The synthesis of such a compound would typically involve the acylation of 2,2-diethylazetidine (B13294076) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). The reactivity of this compound would be characterized by the interplay between the strained azetidine ring and the amide functionality. For instance, the amide bond could be susceptible to hydrolysis under acidic or basic conditions, and the ring could potentially undergo ring-opening reactions, although the specific conditions required would be influenced by the electronic and steric effects of the substituents.

| Property | Value |

|---|---|

| Molecular Formula | C10H19NO |

| Molecular Weight | 169.26 g/mol |

| Class | N-Acylated Azetidine |

Structure

3D Structure

Properties

CAS No. |

92145-64-7 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(2,2-diethylazetidin-1-yl)ethanone |

InChI |

InChI=1S/C9H17NO/c1-4-9(5-2)6-7-10(9)8(3)11/h4-7H2,1-3H3 |

InChI Key |

STWKRTRHFTUEEW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCN1C(=O)C)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2,2 Diethylazetidin 1 Yl Ethanone and Analogous Azetidine Scaffolds

Strategic Approaches to Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring necessitates specialized synthetic methods. Key strategies include intramolecular cyclizations, metal-catalyzed ring-forming reactions, and photochemical cycloadditions.

Intramolecular Cyclization via Nucleophilic Substitution Pathways

A fundamental and widely employed method for constructing the azetidine ring is through intramolecular nucleophilic substitution. This approach typically involves a γ-functionalized amine, where the nitrogen atom acts as a nucleophile, displacing a leaving group to form the cyclic structure.

A common strategy involves the cyclization of γ-haloamines. For instance, the synthesis of various 1,3-disubstituted azetidines can be achieved by reacting primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Another approach utilizes the ring opening of activated aziridines followed by intramolecular cyclization. For example, N-tosylaziridines can undergo ring opening with organozinc reagents, and subsequent methylation of a tethered thiophenyl group can trigger the cyclization to form the azetidine ring. rsc.org

The efficiency of these cyclizations can be influenced by various factors, including the nature of the leaving group, the substitution pattern on the carbon backbone, and the reaction conditions. Microwave irradiation has been shown to facilitate the cyclocondensation of alkyl dihalides with primary amines in an aqueous alkaline medium, providing a rapid and efficient route to azetidines. organic-chemistry.org

| Precursor Type | Leaving Group | Key Reagents | Product | Reference |

| γ-Haloamine | Halogen | Base (e.g., K2CO3) | Azetidine | organic-chemistry.org |

| 2-Substituted-1,3-propanediol | Triflate | Primary Amine | 1,3-Disubstituted Azetidine | organic-chemistry.org |

| N-Tosylaziridine with Thiophenyl Tether | Activated Thiophenyl | Methylation | Azetidine | rsc.org |

| Alkyl Dihalide | Halogen | Primary Amine, Microwave | Azetidine | organic-chemistry.org |

Metal-Catalyzed Ring-Forming Reactions (e.g., Gold, Palladium, Rhodium)

Transition metal catalysis offers powerful and versatile methods for the synthesis of azetidines, often proceeding with high efficiency and selectivity.

Gold-Catalyzed Cyclizations: Gold catalysts have emerged as effective tools for constructing azetidine rings. A notable example is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones. nih.gov This reaction proceeds through the formation of a reactive α-oxogold carbene intermediate, which then undergoes intramolecular N-H insertion. nih.gov Another gold-catalyzed approach involves a rare 4-exo-dig cyclization of N-tosyl homopropargyl amines to stereoselectively form (Z)-2-alkylidene-1-tosylazetidines. acs.org

Palladium-Catalyzed Aminations: Palladium-catalyzed intramolecular C-H amination has been developed for the synthesis of functionalized azetidines. This method involves the reductive elimination at an alkyl-Pd(IV) intermediate, promoted by an oxidant and an additive, to form the C-N bond of the azetidine ring. rsc.org

Rhodium-Catalyzed Reactions: Rhodium carbenoids generated from diazo compounds can be trapped by imines to form azetidines. This method provides access to a variety of substituted azetidines. researchgate.net

| Metal Catalyst | Reaction Type | Substrate | Product | Reference |

| Gold | Oxidative Cyclization | N-Propargylsulfonamide | Azetidin-3-one | nih.gov |

| Gold | 4-exo-dig Cyclization | N-Tosyl Homopropargyl Amine | (Z)-2-Alkylidene-1-tosylazetidine | acs.org |

| Palladium | Intramolecular C-H Amination | γ-C(sp3)-H containing Amine | Azetidine | rsc.org |

| Rhodium | Carbenoid Insertion | Diazo Compound and Imine | Azetidine | researchgate.net |

Photochemical and Cycloaddition Strategies for Azetidine Construction

Photochemical reactions and cycloadditions provide direct and efficient pathways to the azetidine core, often with unique selectivity.

Aza Paternò-Büchi Reaction: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for azetidine synthesis. rsc.org Visible-light-mediated versions of this reaction have been developed, utilizing photocatalysts to overcome challenges associated with the rapid isomerization of excited imines. springernature.comchemrxiv.org For instance, the use of 2-isoxazoline-3-carboxylates as oxime precursors in the presence of an iridium photocatalyst allows for the synthesis of highly functionalized azetidines under mild conditions. rsc.orgspringernature.com These reactions can be performed as both intermolecular and intramolecular processes. rsc.orgspringernature.com

Norrish-Yang Cyclization: The Norrish-Yang cyclization is another photochemical strategy for constructing azetidines. beilstein-journals.org This reaction involves a 1,5-hydrogen abstraction followed by ring closure of an α-aminoacetophenone precursor upon irradiation, forming an azetidinol (B8437883) intermediate. beilstein-journals.org This "build and release" approach allows for the synthesis of complex molecules from simple precursors. beilstein-journals.org

[2+2] Cycloaddition of Ketenes and Imines (Staudinger Synthesis): The Staudinger synthesis involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one). mdpi.com While this method primarily yields β-lactams, these can be subsequently reduced to the corresponding azetidines. The reaction is believed to proceed through a two-step mechanism involving a zwitterionic intermediate. mdpi.com

| Reaction Type | Reactants | Key Conditions | Product | Reference |

| Aza Paternò-Büchi | Imine and Alkene | UV or Visible Light, Photocatalyst | Azetidine | rsc.orgspringernature.comchemrxiv.org |

| Norrish-Yang Cyclization | α-Aminoacetophenone | Light Irradiation | Azetidinol | beilstein-journals.org |

| Staudinger Synthesis | Ketene and Imine | Thermal | β-Lactam | mdpi.com |

Regioselective and Stereoselective Synthesis of 2,2-Disubstituted Azetidines

The synthesis of 2,2-disubstituted azetidines, the core structure of 1-(2,2-Diethylazetidin-1-yl)ethanone, presents additional challenges in controlling regioselectivity and creating quaternary centers.

Asymmetric Synthetic Routes to Chiral Azetidine Building Blocks

The development of asymmetric methods to access chiral azetidines is of significant interest for applications in medicinal chemistry and catalysis.

One approach involves the use of chiral auxiliaries. For example, the intramolecular cyclization of N-(α-methyl)benzyl fumaramide (B1208544) researchgate.netrotaxanes can lead to the formation of optically active 2-azetidinones. nih.gov Another strategy is the use of chiral catalysts. Copper-catalyzed enantioselective difunctionalization of azetines has been shown to provide convenient access to chiral 2,3-disubstituted azetidines. acs.org This reaction proceeds via a fast borylcupration of the azetine followed by a rate-determining allylation. acs.org

Furthermore, chiral azetidin-3-ones can be synthesized with high enantiomeric excess (>98% e.e.) through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are readily accessible from chiral sulfinamide chemistry. nih.gov

| Method | Chiral Source | Substrate | Product | Key Features | Reference |

| Intramolecular Cyclization | Chiral Auxiliary (N-(α-methyl)benzyl) | N-(α-methyl)benzyl fumaramide researchgate.netrotaxane | Optically Active 2-Azetidinone | Ring-assisted cyclization | nih.gov |

| Copper-Catalyzed Difunctionalization | Chiral Ligand | Azetine, Diboron Reagent, Allyl Phosphate | Chiral 2,3-Disubstituted Azetidine | Highly enantioselective | acs.org |

| Gold-Catalyzed Oxidative Cyclization | Chiral Sulfinamide Chemistry | Chiral N-Propargylsulfonamide | Chiral Azetidin-3-one | >98% e.e. | nih.gov |

Introduction of Alkyl Groups via Advanced Synthetic Transformations

The introduction of alkyl groups, particularly for the creation of 2,2-disubstituted patterns, can be achieved through various advanced synthetic transformations.

A direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of a copper catalyst provides a rapid route to bis-functionalized azetidines, including those bearing alkyl groups. organic-chemistry.org Another strategy involves a nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane with boronic acids, which allows for the synthesis of azetidines with all-carbon quaternary centers. organic-chemistry.org

Furthermore, the functionalization of pre-formed azetidine rings is a viable strategy. For instance, the C3-metallation of azetidines, followed by cross-coupling reactions, allows for the introduction of substituents at the C3 position. rsc.org Selective alkylation at the nitrogen atom of the azetidine ring is also a common transformation. rsc.orgyoutube.com

N-Acylation Protocols for the Synthesis of this compound

Direct N-Acetylation of Azetidine Precursors

The most straightforward approach to the synthesis of this compound involves the direct N-acetylation of the corresponding 2,2-diethylazetidine (B13294076) precursor. This method relies on the nucleophilic character of the secondary amine within the azetidine ring, which readily reacts with electrophilic acetylating agents.

Common acetylating agents for this transformation include acetyl chloride and acetic anhydride (B1165640). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct, such as hydrogen chloride or acetic acid, which can otherwise protonate the starting azetidine, rendering it unreactive. The choice of base and solvent can significantly influence the reaction efficiency and yield.

Reaction with Acetyl Chloride:

The reaction of 2,2-diethylazetidine with acetyl chloride provides a direct route to the target compound. A tertiary amine base, such as triethylamine (B128534) or pyridine (B92270), is commonly employed to scavenge the hydrogen chloride generated during the reaction. The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) or diethyl ether at reduced temperatures to control the reactivity of the acyl chloride.

Table 1: Representative Conditions for Direct N-Acetylation of Azetidines with Acetyl Chloride

| Azetidine Precursor | Acetylating Agent | Base | Solvent | Temperature | Yield (%) |

| 2,2-Dialkylazetidine | Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to rt | 85-95 |

| 2,2-Dialkylazetidine | Acetyl Chloride | Pyridine | Diethyl Ether | 0 °C to rt | 80-90 |

Note: Data is based on general procedures for N-acylation of secondary amines and may be adapted for 2,2-diethylazetidine.

Reaction with Acetic Anhydride:

Acetic anhydride offers a less reactive, and therefore often more selective, alternative to acetyl chloride. The reaction can be performed under neutral conditions or with the addition of a base. In some instances, the reaction can proceed without a solvent, using the excess anhydride as the reaction medium. The workup typically involves quenching the excess anhydride with water or an alcohol.

Table 2: Representative Conditions for Direct N-Acetylation of Azetidines with Acetic Anhydride

| Azetidine Precursor | Acetylating Agent | Base | Solvent | Temperature | Yield (%) |

| 2,2-Dialkylazetidine | Acetic Anhydride | Pyridine | None | rt to 100 °C | 90-98 |

| 2,2-Dialkylazetidine | Acetic Anhydride | None | Acetic Anhydride | rt | 88-95 |

Note: Data is based on general procedures for N-acylation of amines and may be adapted for 2,2-diethylazetidine.

Multi-Step Transformations Involving N-Acylated Intermediates

A common multi-step approach begins with a suitably substituted β-amino alcohol. The synthesis of the azetidine ring is often achieved through an intramolecular cyclization. The N-acetyl group can be introduced either before or after the ring formation.

One plausible synthetic route commences with a 3-amino-3,3-diethylpropan-1-ol precursor. The primary amino group can be acylated first, followed by activation of the hydroxyl group (e.g., by conversion to a mesylate or tosylate) and subsequent base-induced intramolecular cyclization to form the N-acylated azetidine ring.

Another approach involves the synthesis of N-acyl-azetidines from N-acyl-pyrrolidinones through ring contraction, although this is less direct for the target compound. stackexchange.com The synthesis of azetidines from β-amino alcohols is a well-established method that can be adapted for this purpose. nih.gov For instance, diversely substituted N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols in a three-step sequence, which could potentially be modified to yield N-acetylated derivatives. youtube.com

The development of one-pot procedures that combine several synthetic steps, such as N-H insertion and cyclization, offers a rapid assembly of saturated nitrogen heterocycles, including 2,2-disubstituted azetidines. These advanced methods can potentially be adapted to incorporate an N-acetylation step, providing a more streamlined synthesis of the target compound.

Table 3: Illustrative Multi-Step Sequence for N-Acylated Azetidine Synthesis

| Step | Reactant | Reagents | Product | Yield (%) |

| 1 | 3-Amino-3,3-diethylpropan-1-ol | Acetic Anhydride, Pyridine | N-(3-hydroxy-1,1-diethylpropyl)acetamide | 90-95 |

| 2 | N-(3-hydroxy-1,1-diethylpropyl)acetamide | Methanesulfonyl Chloride, Triethylamine | 3-acetamido-3,3-diethylpropyl methanesulfonate | 85-90 |

| 3 | 3-acetamido-3,3-diethylpropyl methanesulfonate | Sodium Hydride | This compound | 70-80 |

Note: This is a representative synthetic sequence based on established organic chemistry principles.

Computational Chemistry and Theoretical Modeling of 1 2,2 Diethylazetidin 1 Yl Ethanone and Azetidine Systems

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of azetidine (B1206935) derivatives. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and other electronic characteristics. youtube.com

The four-membered azetidine ring is characterized by significant ring strain, which dictates its unique reactivity. rsc.org Unlike the planar radical cation, the neutral azetidine ring is not flat but adopts a "puckered" conformation to alleviate some of this strain. Theoretical calculations are crucial for quantifying this puckering.

Gas-phase electron diffraction and microwave spectroscopy studies have confirmed that the parent azetidine ring is puckered. Ab initio Ultra-High Frequency (UHF) calculations have been employed to predict the conformation of related species, such as the neutral azetidin-1-yl radical. These calculations have shown that this radical also possesses a puckered ring structure. The degree of puckering is dependent on the level of theory and the basis set used in the calculation. For instance, calculations at the STO-3G and 6-31G* levels predicted different puckering angles for the azetidin-1-yl radical, demonstrating the importance of the computational model. rsc.org In contrast, both experimental and theoretical ab initio studies support a planar ring structure for the azetidine radical cation. rsc.org

Table 1: Calculated Puckering Angles for Azetidin-1-yl Radical This interactive table presents theoretical puckering angles for the azetidin-1-yl radical as determined by different computational methods.

| Computational Method | Basis Set | Puckering Angle (°) |

|---|---|---|

| UHF | STO-3G | 12.0 |

| UHF | 6-31G* | 15.4 |

Data sourced from ab initio UHF calculations. rsc.org

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with theoretical calculations, is a powerful combination for studying open-shell species like radical cations. For the azetidine radical cation, ab initio UHF, MP2, and SDCI calculations have been performed to understand its electronic structure. rsc.org

These theoretical studies, supported by experimental EPR data, indicate that the azetidine radical cation has a planar ring structure and is classified as a π-type radical. In this state, the unpaired electron, and therefore the majority of the spin density, is localized in the 2pz orbital on the nitrogen atom. This localization is a key feature of its electronic structure. Calculations of hyperfine coupling constants, while sometimes lower than experimental values, qualitatively support these findings and the proposed planar geometry.

Energetic Profiling of Reaction Pathways and Kinetic Barriers

Computational modeling is instrumental in mapping the energy landscapes of chemical reactions, identifying transition states, and calculating the energy barriers that control reaction rates.

Ab initio and Density Functional Theory (DFT) are the workhorses of computational reaction analysis. youtube.comyoutube.com These methods are used to calculate the potential energy surface of a reaction, allowing researchers to predict whether a proposed transformation is energetically feasible. For instance, in the development of new synthetic routes to azetidines, such as photocatalyzed reactions between alkenes and oximes, computational models based on frontier molecular orbital (FMO) energies can be used. mit.edu By calculating the FMO energies of various reactants, chemists can pre-screen potential substrate pairs to predict which combinations are likely to react successfully, thus avoiding a purely trial-and-error approach in the lab. mit.edu DFT methods that include dispersion effects are often used to obtain the initial potential energy surface, with energies of key structures like reactants and transition states being further refined with more accurate wave-function-based methods. youtube.com

A significant challenge in synthetic chemistry is controlling selectivity—directing a reaction to form one desired product over other possibilities. Computational chemistry provides powerful tools to predict and rationalize reaction outcomes. For example, in reactions involving azetidines, a key question can be whether a reaction will proceed via cleavage and formation of a C-N bond versus a C-C bond.

Mechanistic studies often rely on computation to distinguish between possible pathways. For instance, the reductive ring-opening of N-azetidinyl amides was found to be completely selective for the N–C bond cleavage of the four-membered ring over other potential cleavage sites. rsc.org The proposed mechanism, involving an outer-sphere electron transfer to the amide carbonyl followed by a radical σ N–C bond scission, is supported by this observed selectivity. rsc.org Similarly, in the development of reactions to form N-heterocycles from alkyl azides, computational studies can elucidate the mechanism, which may involve carbocation intermediates that dictate the selective cleavage of Csp³–H or C–C bonds for subsequent C–N bond formation. researchgate.net These theoretical investigations help in understanding why a particular bond is activated and how the reaction can be guided towards a specific structural outcome. researchgate.netnih.gov

Advanced Computational Methodologies in Azetidine Research

The field of computational chemistry is continuously evolving, with new methods offering greater accuracy and predictive power. In azetidine research, advanced methodologies are being applied to tackle more complex challenges. One such approach is the use of computational screening to guide synthetic efforts, allowing researchers to identify promising candidates for reactions before starting experimental work. mit.edu

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. nih.gov By numerically solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, revealing insights into conformational changes, binding events, and intermolecular interactions that are often inaccessible through experimental techniques alone. nih.govyoutube.com

In the context of azetidine-containing systems, MD simulations are instrumental in elucidating their dynamic behavior and interactions with biological targets or surrounding solvent molecules. For instance, simulations can model how an azetidine-based ligand, such as a derivative of 1-(2,2-Diethylazetidin-1-yl)ethanone, orients itself within a protein's binding pocket. A study on transthyretin (TTR) stabilizing ligands used MD simulations to investigate binding modes, showing that a specific ligand formed stable, two-point interactions with the receptor through hydrogen bonds and electrostatic interactions. mdpi.com Analysis of the simulation trajectories can quantify key metrics like binding free energy, solvent accessible surface area (SASA), and the persistence of specific interactions, such as hydrogen bonds, over time. mdpi.com

The accuracy of these predictions can be enhanced by employing advanced simulation strategies. Research has shown that using clusters of multiple, short MD simulations (e.g., 20-40 simulations of 10 picoseconds each) can provide better conformational sampling compared to a single long simulation (e.g., 22 nanoseconds). nih.gov This approach captures a wider diversity of enzyme-substrate conformations, leading to more accurate models of enantioselectivity and catalytic activity. nih.gov Furthermore, MD simulations can predict the composition of the solvation shell around a molecule, which has been shown to correlate directly with the product distribution in reactions like the dediazoniation of aryldiazonium salts in mixed solvents. nih.gov Such an approach could be applied to predict the reactivity of this compound in various solvent systems.

The data derived from these simulations are crucial for rational drug design and understanding reaction mechanisms. By visualizing and quantifying the dynamic interactions of azetidine compounds, researchers can predict how structural modifications might enhance binding affinity or alter reactivity.

Table 1: Example of Interaction Data from a Molecular Dynamics Simulation of a Ligand with a Target Protein

| Ligand/Derivative | Binding Free Energy (ΔGbinding, kcal/mol) | Key Interacting Residues | Hydrogen Bond Occupancy (%) |

| Lead Compound | -18.0 | Lys-15, Ser-117 | 85 (with Ser-117) |

| Derivative 1 | -21.4 | Lys-15, Thr-106, Ser-117, Thr-119 | 92 (with Ser-117), 75 (with Thr-106) |

| Derivative 2 | -15.2 | Lys-15 | 45 (with Lys-15) |

| This table is a representative example based on findings from studies on ligand-protein interactions and does not represent actual data for this compound. mdpi.com |

Application of Machine Learning in Predictive Azetidine Chemistry

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from chemical structure data. nih.gov These data-driven approaches can accelerate the discovery and optimization of novel compounds, including those containing the azetidine scaffold. nih.gov ML models are trained on existing datasets to learn complex structure-activity or structure-property relationships, which can then be used to make predictions for new, un-synthesized molecules. nih.govresearchgate.net

In the realm of predictive azetidine chemistry, ML can be applied to several key areas:

Reaction Yield and Outcome Prediction: Supervised machine learning models can be trained to predict the yield of specific chemical reactions. For example, a model was successfully developed to predict reaction yields for a dataset of amide-coupled C2-carboxylated 1,3-azoles. nih.gov By using molecular fingerprints as input, these models can help chemists prioritize which substrates and conditions are most likely to lead to a successful reaction, saving significant experimental effort. nih.gov This methodology could be directly adapted to predict the outcomes of reactions involving this compound.

Property Prediction (ADME-Tox): An essential part of drug development is assessing a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. researchgate.net ML models are increasingly used to predict these properties early in the discovery pipeline. For instance, ML models have been built to predict properties like lipophilicity (logD) and to identify potential liabilities such as drug-induced kidney injury. researchgate.netmdpi.com An ensemble model for predicting nephrotoxicity, which combined multiple algorithms, achieved a high level of accuracy (ROC-AUC of 0.86) by integrating physicochemical properties and predicted off-target interactions. mdpi.com

Accelerating Computational Chemistry: ML can also be used to augment and accelerate more computationally intensive methods like Density Functional Theory (DFT) calculations. youtube.com Models can be trained on DFT-calculated features to predict these properties for new molecules much more quickly, facilitating high-throughput screening and featurization for other predictive models. youtube.com

The development of these predictive models relies on robust molecular representations and learning algorithms. The choice of algorithm—such as Random Forest, Support Vector Machine (SVM), or Neural Networks—can be tailored to the specific problem and dataset. mdpi.com The ultimate goal is to create tools that can guide synthetic efforts and help researchers navigate the vast chemical space to find novel azetidine compounds with desired properties.

Table 2: Representative Performance of a Machine Learning Model for Predicting a Biological Endpoint

| Machine Learning Algorithm | ROC-AUC | Sensitivity | Specificity |

| Ridge Logistic Regression | 0.82 | 0.75 | 0.76 |

| Support Vector Machine | 0.84 | 0.78 | 0.77 |

| Random Forest | 0.85 | 0.77 | 0.79 |

| Neural Network | 0.83 | 0.76 | 0.77 |

| Ensemble Model | 0.86 | 0.79 | 0.78 |

| This table is a representative example based on findings from an AI/ML study on predicting drug-induced kidney injury and does not represent actual data for this compound. mdpi.com |

Advanced Spectroscopic Characterization Techniques for 1 2,2 Diethylazetidin 1 Yl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional techniques (COSY, HSQC, HMBC, NOESY), would be indispensable for the structural elucidation of 1-(2,2-Diethylazetidin-1-yl)ethanone.

¹H NMR: Would be used to identify the number of unique proton environments, their multiplicity (splitting patterns), and integration (proton count). Key signals would include those for the two ethyl groups at the C2 position, the methylene (B1212753) protons at C3 and C4 of the azetidine (B1206935) ring, and the acetyl methyl group. The chemical shifts of the ring protons would be particularly sensitive to the ring conformation and the electronic effects of the N-acetyl group. For related N-acylated azetidines, the presence of rotamers due to hindered rotation around the N-C(O) amide bond can lead to the doubling of NMR signals. rsc.org

¹³C NMR: Would determine the number of distinct carbon environments. The spectrum would be expected to show signals for the quaternary C2 carbon, the two ethyl group carbons, the C3 and C4 methylene carbons, the carbonyl carbon of the acetyl group, and the acetyl methyl carbon. The chemical shift of the ring carbons would provide insight into ring strain.

2D NMR (NOESY/ROESY): These experiments would be crucial for determining the stereochemistry and preferred conformation of the molecule by identifying protons that are close in space. For instance, correlations between the acetyl methyl protons and protons on the azetidine ring could help define the orientation of the acetyl group relative to the four-membered ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and not based on experimental data.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | ~170 |

| C2 | - | ~70 |

| C3 | ~2.0-2.5 (m) | ~30 |

| C4 | ~3.5-4.0 (t) | ~50 |

| CH₃ (acetyl) | ~2.1 (s) | ~22 |

| CH₂ (ethyl) | ~1.5-1.8 (q) | ~28 |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Mechanistic Insights (e.g., HRMS, MS/MS Fragmentation)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the target compound.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis (e.g., ESI-TOF) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₁₇NO). For many azetidine derivatives, HRMS is a standard characterization technique. rsc.orgnih.gov

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of the parent ion to provide structural information. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the acetyl group, cleavage of the ethyl groups, and opening of the strained azetidine ring. Analyzing these fragmentation pathways helps to confirm the connectivity of the molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. For a standard, stable molecule like this compound in its ground state, all electrons are paired. Therefore, it would be "EPR silent" and would not produce a spectrum. This technique would only become relevant if the molecule were to be converted into a radical species (e.g., through oxidation, reduction, or irradiation) or if it were to interact with a paramagnetic metal center.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Strain Analysis

Infrared (IR) and Raman spectroscopy are used to identify functional groups and probe the structural features of a molecule by observing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the amide group. The frequency of this band is sensitive to the molecular environment. In strained four-membered rings like azetidine, the vibrational frequencies of bonds associated with the ring can be shifted compared to their acyclic counterparts. researchgate.netyoutube.comrsc.org The amide C=O stretch in an N-acetylazetidine is typically observed at a lower wavenumber (around 1640-1660 cm⁻¹) compared to less-strained cyclic amides (lactams). Other expected bands would include C-H stretching and bending vibrations for the ethyl and methyl groups, and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch would also be visible, and the various C-C and C-H vibrations of the aliphatic portions of the molecule would be readily observed.

Table 2: Predicted Key IR Absorption Bands for this compound (Note: This table is illustrative and not based on experimental data.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=O (Amide) | Stretching | ~1650 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. youtube.comyoutube.com This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

Structural Confirmation: It would confirm the connectivity of the atoms and the presence of the 2,2-diethyl substituted azetidine ring.

Conformational Analysis: The crystal structure would reveal the puckering of the azetidine ring and the conformation around the N-C(O) amide bond in the solid state. researchgate.net This information is crucial for understanding the molecule's shape and how it packs in a crystal lattice.

Intermolecular Interactions: The analysis of the crystal packing would show any significant intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the solid-state structure.

Derivatization Pathways and Strategic Applications of 1 2,2 Diethylazetidin 1 Yl Ethanone in Organic Synthesis

Synthesis of Novel Functionalized Azetidine (B1206935) Derivatives

The structural framework of 1-(2,2-diethylazetidin-1-yl)ethanone provides two primary locations for derivatization: the acetyl group and the azetidine ring itself. This allows for a modular approach to the synthesis of a diverse library of functionalized azetidine derivatives.

Selective Chemical Transformations at the Acetyl Group

The acetyl group of this compound is a versatile handle for a variety of chemical transformations. The alpha-protons of the acetyl group can be deprotonated to form an enolate, which can then participate in a range of carbon-carbon bond-forming reactions. libretexts.orglumenlearning.com

Enolate Alkylation: The formation of an enolate from this compound using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would allow for subsequent alkylation with various electrophiles, such as alkyl halides. lumenlearning.comlibretexts.org This reaction would introduce a new substituent at the alpha-position of the acetyl group, leading to a range of elaborated N-acylazetidines. The choice of base and reaction conditions is crucial to avoid competing reactions. lumenlearning.com

Aldol (B89426) Reactions: The enolate of this compound can also undergo aldol reactions with aldehydes and ketones. nih.govyoutube.com This would result in the formation of β-hydroxy ketone derivatives, which are valuable synthetic intermediates. Asymmetric aldol reactions could potentially be achieved by using chiral catalysts or by employing a chiral version of the azetidine itself. nih.govnih.gov

Reduction of the Carbonyl Group: The carbonyl group of the acetyl moiety can be selectively reduced to a hydroxyl group using reducing agents such as sodium borohydride. This would yield the corresponding N-(1-hydroxyethyl)azetidine derivative, which can be further functionalized.

A summary of potential selective transformations at the acetyl group is presented in Table 1.

Table 1: Potential Selective Chemical Transformations at the Acetyl Group

| Reaction Type | Reagents and Conditions | Product Type |

| Enolate Alkylation | 1. LDA, THF, -78 °C; 2. R-X | N-(1-Alkylacetyl)azetidine |

| Aldol Addition | 1. LDA, THF, -78 °C; 2. R'CHO | N-(β-Hydroxy-β-R'-propionyl)azetidine |

| Carbonyl Reduction | NaBH₄, MeOH | N-(1-Hydroxyethyl)azetidine |

Modulations and Derivatizations at the Diethyl-Substituted Azetidine Ring

The azetidine ring of this compound can also be the site of various chemical modifications. The ring strain of the four-membered ring makes it susceptible to ring-opening and ring-expansion reactions, providing access to a variety of acyclic and larger heterocyclic structures. mdpi.comresearchgate.net

Ring-Opening Reactions: The azetidine ring can be opened by nucleophiles, often under acidic conditions or with the aid of a Lewis acid. researchgate.netrsc.org This can lead to the formation of functionalized γ-amino compounds. The regioselectivity of the ring opening would be influenced by the substitution pattern of the azetidine ring.

Ring-Expansion Reactions: Azetidines can undergo ring expansion to form larger heterocycles such as pyrrolidines. researchgate.net For instance, the reaction of certain azetidines with diazocompounds in the presence of a suitable catalyst can lead to a one-carbon ring expansion. researchgate.net This strategy could be applied to this compound to generate substituted N-acetylpyrrolidines.

Functionalization at C3 and C4: While the C2 position is blocked by the diethyl groups, the C3 and C4 positions of the azetidine ring are potential sites for functionalization, although this can be challenging. Methods for the functionalization of the azetidine ring at these positions often involve multi-step sequences starting from different precursors. organic-chemistry.org

Utilization as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral azetidine derivatives have emerged as valuable tools in asymmetric synthesis, serving as both chiral auxiliaries and ligands for catalytic processes. rsc.orgnih.govacs.org If this compound were resolved into its enantiomers, it could potentially be utilized in these applications.

As a chiral auxiliary , the enantiomerically pure azetidine could be attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org After the reaction, the auxiliary could be cleaved and recovered. The rigid conformation of the azetidine ring can provide a well-defined chiral environment, leading to high levels of stereocontrol. nih.gov

As a chiral ligand , the azetidine nitrogen and potentially other introduced functional groups could coordinate to a metal center, creating a chiral catalyst for a variety of asymmetric transformations, such as reductions, additions, and cross-coupling reactions. nih.govacs.orgnih.govrsc.org The steric bulk of the diethyl groups at the C2 position could play a significant role in defining the catalytic pocket and influencing the enantioselectivity of the reaction. nih.gov

Construction of Complex Heterocyclic Systems and Molecular Architectures

The strained four-membered ring of azetidines makes them valuable building blocks for the synthesis of more complex heterocyclic systems. mdpi.comacs.org Ring-opening and ring-expansion reactions are common strategies to transform azetidines into larger or fused heterocyclic structures.

Synthesis of Fused Pyrrolidines: Azetidines can be converted into pyrrolidines through various ring-expansion methodologies. researchgate.netnih.govacs.org For example, an iridium-catalyzed reductive generation of an azomethine ylide from an N-acyl azetidine, followed by a [3+2] cycloaddition with a dipolarophile, can lead to the formation of a fused pyrrolidine (B122466) system. nih.govacs.org This approach could be applied to this compound to construct bicyclic compounds containing a pyrrolidine ring fused to the original azetidine framework.

Synthesis of Fused Pyridines: While less common, there are methods for the construction of fused pyridine (B92270) rings from nitrogen-containing heterocycles. rsc.org Thermal decomposition of vinyl azides derived from the condensation of ethyl azidoacetate with appropriate aldehydes can lead to the formation of fused pyridines under neutral conditions. rsc.org It is conceivable that a suitably functionalized derivative of this compound could participate in such a reaction sequence.

Spirocyclic and Fused Systems: Azetidines are also used in the synthesis of spirocyclic and other fused heterocyclic systems. acs.orgbham.ac.uk These complex molecular architectures are of significant interest in drug discovery due to their three-dimensional nature. bham.ac.uk The reactivity of the azetidine ring can be harnessed to construct these intricate structures through intramolecular cyclizations or cycloaddition reactions. bham.ac.uk

Applications as Precursors in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials. nih.govslideshare.net Azetidines can participate in such reactions, often initiated by the ring-opening of the strained four-membered ring. nih.govnih.gov

Ugi and Passerini Reactions: The Ugi and Passerini reactions are well-known MCRs that involve an isocyanide component. wikipedia.orgwikipedia.orgorganic-chemistry.org While the direct participation of this compound in these reactions as one of the primary components is not typical, its derivatives could be employed. For example, a derivative with a primary amine or a carboxylic acid functionality could be used in a Ugi or Passerini reaction, respectively. wikipedia.orgnih.govslideshare.net The resulting complex adduct would contain the intact azetidine ring, which could then be further manipulated.

Cascade Reactions Initiated by Ring-Opening: The ring strain of azetidines can be exploited to initiate cascade reactions. nih.govnih.govresearchgate.net For instance, the palladium-catalyzed ring-opening of an aziridine (B145994) can lead to a cascade process involving a Diels-Alder reaction to form complex tetracyclic amines. nih.gov A similar strategy could be envisioned for azetidines, where the initial ring-opening generates a reactive intermediate that undergoes a series of subsequent transformations in a single pot.

A summary of potential applications in multi-component and cascade reactions is presented in Table 2.

Table 2: Potential Applications in Multi-Component and Cascade Reactions

| Reaction Type | Key Features | Potential Product Scaffolds |

| Ugi Reaction | Four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. | Highly substituted α-acylamino amides containing an azetidine moiety. |

| Passerini Reaction | Three-component reaction involving a carbonyl compound, a carboxylic acid, and an isocyanide. | α-Acyloxy carboxamides with an azetidine substituent. |

| Ring-Opening Cascade | Initial ring-opening of the azetidine generates a reactive intermediate for subsequent reactions. | Complex polycyclic and spirocyclic systems. |

Q & A

Q. What synthetic methodologies are recommended for 1-(2,2-Diethylazetidin-1-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions targeting the azetidine ring. For example, analogous compounds (e.g., 1-(2-amino-5-methoxyphenyl)ethanone) are synthesized via Friedel-Crafts acylation or Pd-catalyzed coupling . Optimization includes:

- Solvent selection : Use anhydrous solvents (e.g., toluene, acetonitrile) to minimize side reactions.

- Catalyst screening : Transition-metal catalysts (e.g., Pd) improve yield in cyclometalation steps .

- Temperature control : Reactions often require reflux (80–120°C) to ensure ring closure.

Validation via TLC and GC-MS is critical to monitor progress.

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and azetidine ring deformations (~600–800 cm⁻¹). Compare with databases (e.g., NIST Chemistry WebBook) for validation .

- NMR :

- ¹H NMR : Diethyl groups on the azetidine ring appear as quartets (δ 1.2–1.5 ppm) and triplets (δ 0.8–1.0 ppm). The carbonyl proton is absent, but adjacent protons show splitting .

- ¹³C NMR : The ketone carbon resonates at δ 200–210 ppm, while azetidine carbons appear at δ 50–70 ppm .

- Mass Spectrometry : Electron ionization (EI) at 70 eV generates fragments like [M-CH3CO]+ and azetidine-derived ions. Match with reference spectra .

Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound, and how are they determined experimentally?

- Methodological Answer :

- LogP : Use reverse-phase HPLC with a calibrated C18 column and reference standards. Predicted logP values (~2.5–3.0) can be validated via shake-flask partitioning .

- Solubility : Perform gravimetric analysis in solvents (e.g., DMSO, water) at 25°C. Polar aprotic solvents enhance solubility due to the ketone group .

- Melting Point : Differential Scanning Calorimetry (DSC) provides precise measurements. Expect values between 80–120°C based on analogs .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, QSPR) predict the reactivity and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. Optimize geometry using B3LYP/6-31G* basis sets .

- QSPR Models : Use descriptors like molar refractivity and topological polar surface area to predict solubility and bioavailability. Tools like CC-DPS integrate neural networks for accuracy .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.

Q. What strategies resolve contradictions in spectroscopic data across analytical platforms (e.g., IR vs. NMR)?

- Methodological Answer :

- Calibration : Standardize instruments using certified reference materials (e.g., NIST SRM 1921a) .

- Cross-Validation : Compare IR carbonyl peaks with NMR-derived electron-withdrawing effects. Discrepancies may indicate tautomerism or impurities.

- High-Resolution MS : Confirm molecular formula to rule out isotopic or adduct interference .

Q. How does the azetidine ring’s conformation influence the compound’s biological activity, and what experimental assays validate this?

- Methodological Answer :

- X-ray Crystallography : Resolve 3D structure to analyze ring puckering and substituent orientation. Compare with bioactive analogs (e.g., indole-based ethanones) .

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Correlate activity with steric parameters from DFT .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins. Adjust dihedral angles to optimize fit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.